

# 1-Benzothiophene-5-carboxylic acid melting point and pKa

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## Compound of Interest

Compound Name: *1-Benzothiophene-5-carboxylic acid*

Cat. No.: *B1273733*

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An In-depth Technical Guide on **1-Benzothiophene-5-carboxylic Acid**: Physicochemical Properties and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of two critical physicochemical properties of **1-Benzothiophene-5-carboxylic acid** (CAS: 2060-64-2): its melting point and acid dissociation constant (pKa). Understanding these parameters is fundamental for its application in organic synthesis, particularly within the pharmaceutical sector where it serves as a key building block for complex active pharmaceutical ingredients (APIs).

## Physicochemical Data

**1-Benzothiophene-5-carboxylic acid** is a white solid with the molecular formula  $C_9H_6O_2S$  and a molecular weight of 178.21 g/mol <sup>[1][2]</sup>. Its core structure, a fused benzothiophene ring system with a carboxylic acid group, dictates its physical and chemical behavior.

## Quantitative Data Summary

The melting point and pKa are essential for predicting the compound's stability, solubility, and reactivity. The available data for these properties are summarized below.

Property	Value	Data Type	Source
Melting Point	207-208 °C	Experimental	
211 °C	Experimental	[3]	
pKa	~ 4.13	Predicted	
4.13 ± 0.30	Predicted	[4]	

## Experimental Protocols

Accurate determination of melting point and pKa is crucial for compound identification and purity assessment. Standard laboratory procedures for these measurements are detailed below.

### Melting Point Determination Protocol (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range. The capillary method is a widely used technique for this determination.[5][6]

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered **1-Benzothiophene-5-carboxylic acid** is introduced into a glass capillary tube, which is sealed at one end.[5][6] The tube is tapped gently to pack the sample tightly to a height of 1-2 mm at the bottom.[6][7]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.
- **Heating and Observation:** The apparatus is heated gradually. An initial rapid heating can be performed to find an approximate melting temperature. For an accurate measurement, a new

sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[6]

- Data Recording: Two temperatures are recorded:
  - T<sub>1</sub>: The temperature at which the first drop of liquid appears.[7]
  - T<sub>2</sub>: The temperature at which the entire sample has completely melted into a clear liquid.  
[7]
- Reporting: The melting point is reported as the range between T<sub>1</sub> and T<sub>2</sub>. The procedure should be repeated with a fresh sample to ensure consistency.

## pKa Determination Protocol (Potentiometric Titration)

Potentiometric titration is a standard and accurate method for determining the pKa of a weak acid like **1-Benzothiophene-5-carboxylic acid**. [8][9] The method involves monitoring the pH of the acid solution as it is neutralized by a strong base.

Methodology:

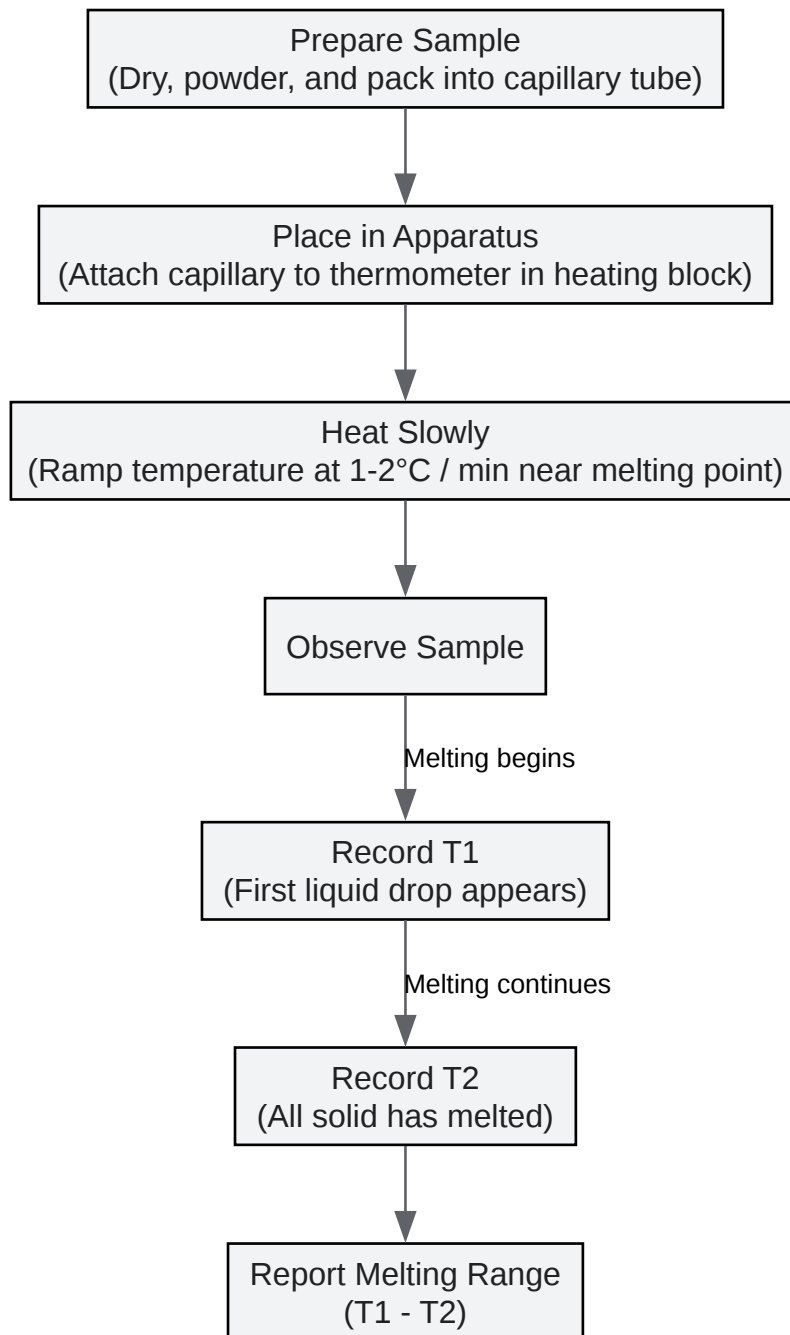
- Preparation of Solutions:
  - A precise mass of **1-Benzothiophene-5-carboxylic acid** is dissolved in a suitable solvent (e.g., deionized water, potentially with gentle warming) to create a solution of known concentration.[8]
  - A standardized titrant solution of a strong base (e.g., 0.1 M Sodium Hydroxide, NaOH) is prepared.[9]
- Apparatus Calibration: A pH meter with a glass electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
- Titration Procedure:
  - The acid solution is placed in a beaker with a magnetic stirrer.[9] The calibrated pH electrode is immersed in the solution.

- The NaOH titrant is added in small, precise increments from a burette.
- After each addition, the solution is allowed to stabilize, and the pH is recorded.[9] This process continues well past the expected equivalence point.
- Data Analysis:
  - A titration curve is generated by plotting the measured pH (y-axis) versus the volume of NaOH added (x-axis).
  - The equivalence point is identified as the midpoint of the steepest portion of the curve (the inflection point).
  - The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
- pKa Calculation: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the acid [HA] is equal to the concentration of its conjugate base [A<sup>-</sup>].[8] At this specific point, the pH of the solution is equal to the pKa of the acid.[8] The pKa is therefore determined directly from the pH value on the titration curve at the half-equivalence volume.

## Visualizations

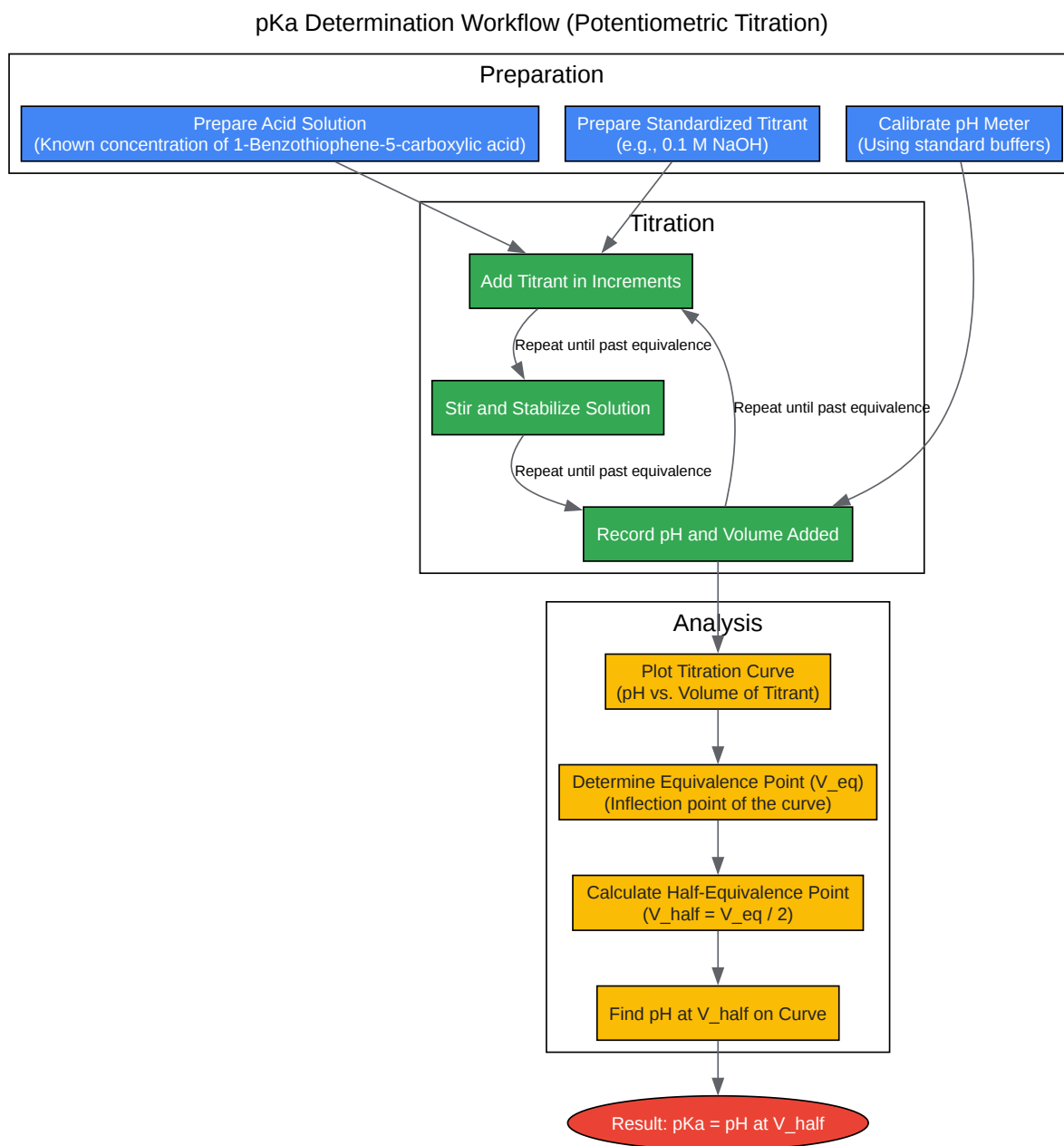
The following diagrams illustrate the logical workflows for the experimental protocols described above.

## Melting Point Determination Workflow



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Caption: Workflow for determining melting point via the capillary method.



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Caption: Workflow for determining pKa via potentiometric titration.

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